molecular formula C17H18N6O3 B2794846 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034423-32-8

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2794846
CAS No.: 2034423-32-8
M. Wt: 354.37
InChI Key: ZFWDVBQNVPKIGA-UHFFFAOYSA-N
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Description

N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research, particularly in the development of kinase inhibitors. Its molecular architecture combines a 1,2,3-triazole carboxamide core with a 1,2,4-oxadiazolyl-oxane moiety, a design frequently employed to mimic peptide bonds and engage in key hydrogen-bonding interactions within the ATP-binding pocket of various kinases [https://www.ncbi.nlm.nih.gov/books/NBK6280/]. This compound is primarily investigated for its potential as a potent and selective inhibitor of specific protein kinases, which are critical signaling enzymes involved in cellular processes such as proliferation, differentiation, and survival [https://www.ncbi.nlm.nih.gov/books/NBK190994/]. Researchers utilize this molecule as a chemical probe to elucidate the biological functions of its kinase targets and to validate them in disease contexts, including oncology and inflammatory disorders. The incorporation of the 2-phenyl-1,2,3-triazole group, a common pharmacophore, contributes to its binding affinity and selectivity profile, while the oxane (tetrahydropyran) ring enhances physicochemical properties and metabolic stability [https://pubs.acs.org/doi/10.1021/jm301059t]. Its primary research value lies in its application for target validation, mechanism-of-action studies, and as a lead compound for the synthesis and evaluation of further analogs in structure-activity relationship (SAR) campaigns aimed at optimizing potency and pharmacokinetic properties.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c24-17(14-10-19-23(21-14)13-4-2-1-3-5-13)18-11-15-20-16(22-26-15)12-6-8-25-9-7-12/h1-5,10,12H,6-9,11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWDVBQNVPKIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a click reaction between azides and alkynes, catalyzed by copper(I) salts.

    Coupling Reactions: The final coupling of the oxadiazole and triazole intermediates with the phenyl and tetrahydro-2H-pyran moieties is achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially opening these rings and forming simpler amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated products depending on the substituents used.

Scientific Research Applications

Scientific Research Applications

The compound has been explored in several domains:

Medicinal Chemistry

  • Anticancer Activity : N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been investigated for its anticancer properties. Studies indicate that compounds with similar oxadiazole and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown percent growth inhibitions (PGIs) of up to 86% against specific cancer types .
  • Antimicrobial Properties : The compound's nitrogen-rich structure enhances its antimicrobial activity. Research has demonstrated effective inhibition against various pathogens, making it a candidate for developing new antimicrobial agents .

Biological Studies

  • Mechanism of Action : The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity. This can lead to inhibition of pathways critical in inflammation and cancer cell proliferation .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor sizes and improving survival rates in cancer models .

Material Science

  • The unique properties of the compound make it suitable for developing new materials with specific functionalities. It can be utilized in creating polymers or coatings with enhanced stability and performance .

Case Studies

StudyFocusFindings
Du et al. (2013)Anticancer ActivityIdentified potent inhibitors of thymidylate synthase with IC50 values between 0.47–1.4 µM .
Ahsan et al. (2021)Antimicrobial & AnticancerDemonstrated dual activity against microbial strains and cancer cell lines .
PMC9781914 (2022)CytotoxicityShowed significant apoptosis in glioblastoma cells with newly synthesized derivatives .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole Derivatives : The oxadiazole ring is a common scaffold, but substituents dictate activity. The fluorophenyl group in enhances antitubercular binding affinity, while the oxan-4-yl group in the target compound may improve solubility.
  • However, tetrazoles in exhibit higher ligand efficiency due to smaller size and polarity.
  • Carboxamide Linkers : The methyl-carboxamide bridge in the target compound contrasts with the piperidine-carboxamide in , which may influence conformational flexibility and receptor interactions.

Pharmacological Performance

  • Antimicrobial Activity: Compounds with fluorophenyl or ethylphenyl substituents (e.g., ) show superior antitubercular activity compared to non-aromatic groups. The oxan-4-yl group’s impact remains unverified but is hypothesized to balance lipophilicity for membrane penetration.
  • Enzyme Modulation : The pyrimidine-pyrazole derivative in demonstrates CFTR modulation, suggesting that triazole/oxadiazole hybrids can target ion channels. The target compound’s triazole-carboxamide moiety may similarly interact with ATP-binding cassettes.

Structure-Activity Relationship (SAR) Analysis

  • Oxadiazole Substitution : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance receptor binding, while oxan-4-yl may reduce toxicity by avoiding metabolic hydroxylation.
  • Triazole vs. Tetrazole : Tetrazoles (e.g., ) offer higher acidity (pKa ~4.9), favoring ionic interactions, whereas triazoles provide greater aromatic surface area for hydrophobic binding.

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates both oxadiazole and triazole moieties, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, biological evaluation, and potential mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Formation of the Triazole Ring : The triazole moiety is usually synthesized via a Huisgen cycloaddition reaction between azides and alkynes.
  • Final Coupling : The final product is obtained through amide bond formation between the oxadiazole and triazole intermediates.

Anticancer Activity

Research indicates that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells by disrupting the synthesis of deoxythymidine triphosphate (dTTP), a precursor necessary for DNA replication.
    CompoundIC50 (μM)Reference Drug IC50 (μM)
    N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-triazoleTBDTBD
    Pemetrexed (reference)7.26-

In a study involving related compounds, one derivative showed an IC50 value of 1.95 μM , significantly lower than that of Pemetrexed, indicating enhanced potency against cancer cell lines such as MCF-7 and HCT116 .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens:

  • Tested Microorganisms :
    • Escherichia coli
    • Staphylococcus aureus
    The synthesized derivatives showed good inhibition against these bacteria, suggesting potential applications in treating infections .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Triazole Derivatives :
    • A series of triazole derivatives were synthesized and evaluated for their anticancer and antimicrobial activities.
    • Compounds with oxadiazole and triazole structures exhibited promising results in inhibiting cancer cell proliferation and bacterial growth .
  • Molecular Docking Studies :
    • Computational studies support experimental findings by predicting binding affinities to target enzymes like TS.
    • Docking simulations have shown that these compounds can effectively bind to the active sites of relevant biological targets .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including oxadiazole ring formation via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or HATU). Subsequent alkylation or coupling steps introduce the triazole-carboxamide moiety. Critical parameters include temperature control (e.g., reflux in DMF at 80–100°C), stoichiometric ratios of reagents like K₂CO₃, and purification via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify proton environments (e.g., oxan-4-yl CH₂ groups at δ 3.5–4.0 ppm) and aromatic signals from phenyl/triazole moieties .
  • FT-IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and oxadiazole/triazole ring vibrations .
  • HPLC-MS : Verify purity (>95%) and molecular weight .

Q. What stability studies are recommended for this compound under experimental conditions?

  • Methodological Answer : Conduct accelerated stability testing:

  • Thermal Stability : Heat samples to 40–60°C for 48–72 hours and monitor degradation via HPLC .
  • pH Stability : Expose to buffers (pH 1–12) and analyze spectral shifts in UV-Vis or NMR .
  • Light Sensitivity : Store under UV light and track photodegradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified oxan-4-yl groups (e.g., oxolane, oxepane) or phenyl substitutions (e.g., electron-withdrawing groups) .
  • Bioassay Profiling : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays. Compare IC₅₀ values with parent compound .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities with protein targets (e.g., COX-2, EGFR) .

Q. How can researchers resolve low yields during oxadiazole ring formation?

  • Methodological Answer :

  • Reaction Optimization : Screen dehydrating agents (e.g., EDCI vs. HATU) and solvents (DMF vs. THF). Use DOE (Design of Experiments) to identify critical variables .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
  • In Situ Monitoring : Employ ReactIR or inline NMR to track intermediate formation and adjust reaction kinetics .

Q. What strategies address contradictory bioactivity data across experimental replicates?

  • Methodological Answer :

  • Purity Validation : Re-characterize batches via DSC (melting point consistency) and elemental analysis .
  • Assay Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate cell-line viability (e.g., MTT assays) .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. How can computational modeling improve reaction design for novel derivatives?

  • Methodological Answer :

  • Reaction Path Prediction : Use Gaussian or ORCA for quantum mechanical calculations to model transition states and energetics of oxadiazole cyclization .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal reagents/solvents for new analogs .
  • ADMET Profiling : Employ SwissADME or pkCSM to predict pharmacokinetic properties (e.g., solubility, CYP450 inhibition) early in design .

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